1-(2-Chloro-benzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

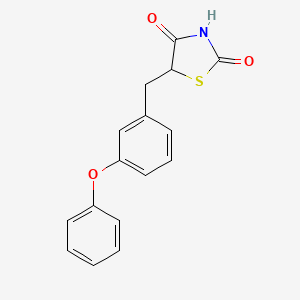

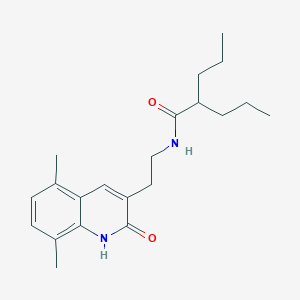

The compound “1-(2-Chloro-benzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also includes a 2-chlorobenzyl group and a carboxylic acid group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, benzyl chloride, a component of the compound, can be prepared industrially by the gas-phase photochemical reaction of toluene with chlorine . Additionally, aldehydes, which could potentially be used in the synthesis of this compound, can be produced via alcohol oxidation .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the pyrazole ring, the 2-chlorobenzyl group, and the carboxylic acid group. The pyrazole ring is a five-membered ring with two nitrogen atoms . The 2-chlorobenzyl group consists of a benzene ring with a chlorine atom and a methyl group attached . The carboxylic acid group contains a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .

Chemical Reactions Analysis

In general, aldehydes can react with a hydrogen halide to produce an alkyl halide and water . Additionally, the Cannizzaro reaction, which involves the base-induced disproportionation of an aldehyde lacking a hydrogen atom in the alpha position, could potentially be relevant .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and interactions of its constituent groups. For example, benzyl chloride is a colorless liquid that is a reactive organochlorine compound . Aldehydes, in general, have diverse properties that depend on the remainder of the molecule .

Applications De Recherche Scientifique

Functionalization Reactions and Compound Synthesis

Research into the functionalization reactions of pyrazole-carboxylic acids, including derivatives similar to 1-(2-Chloro-benzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, has shown significant potential in synthetic chemistry. Experimental and theoretical studies have focused on reactions of pyrazole-carboxylic acids and their acid chlorides with various nucleophiles, leading to the synthesis of novel compounds. These studies have contributed to the understanding of reaction mechanisms and the development of new synthetic methodologies (Yıldırım et al., 2005), (Yıldırım et al., 2005).

Optical Nonlinearity and Material Applications

A novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, closely related to the target compound, has been synthesized and characterized for their optical nonlinearity. The findings indicate that certain derivatives exhibit significant nonlinear optical properties, making them potential candidates for optical limiting applications. This opens up avenues for the use of such compounds in the development of optical and photonic devices (Chandrakantha et al., 2013).

Antimicrobial Activities

Further derivatives of pyrazole-carboxylic acids have been synthesized and evaluated for their antibacterial activities. These studies have identified compounds with significant antibacterial properties, highlighting the potential of pyrazole derivatives in the development of new antimicrobial agents. Such research demonstrates the versatility of pyrazole-carboxylic acids in contributing to the discovery of new therapeutic agents (Bildirici et al., 2007).

Molecular Interactions and Drug Development

In silico and experimental studies on pyrazole-based molecules have provided insights into their interaction behaviors and activities against various bacterial strains. These studies facilitate the understanding of the structural basis for the biological activities of pyrazole derivatives and support their potential in drug development, particularly as antibacterial agents (Shubhangi et al., 2019).

Corrosion Inhibition

Pyrazole derivatives have also been evaluated as corrosion inhibitors for steel in acidic environments. The research has demonstrated the effectiveness of specific pyrazole compounds in reducing corrosion rates, offering potential applications in the protection of metal surfaces. This illustrates the utility of pyrazole-carboxylic acid derivatives beyond biological applications, extending to industrial and engineering fields (Herrag et al., 2007).

Safety and Hazards

Orientations Futures

While specific future directions for this compound were not found, imidazole and benzimidazole rings, which are similar to the pyrazole ring in this compound, are widely explored and utilized by the pharmaceutical industry for drug discovery . This suggests that there could be potential for future research and development involving pyrazole-based compounds.

Propriétés

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c1-8-12(13(17)18)9(2)16(15-8)7-10-5-3-4-6-11(10)14/h3-6H,7H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWSBGHWRLNFEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1E)-{[(2-chloro-6-fluorophenyl)methoxy]amino}methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide](/img/structure/B2672216.png)

![4-chloro-N-[(4-methoxyphenyl)sulfonyl]phenylalanine](/img/structure/B2672218.png)

![(E)-1-[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2672219.png)

![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2672223.png)

![Tert-butyl N-[1-(chlorosulfonylmethyl)cyclopropyl]carbamate](/img/structure/B2672225.png)

![5-(2,5-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylfuran-2-carboxamide](/img/structure/B2672229.png)

![Methyl (1-{[(pyrrolidin-1-ylcarbonyl)amino]methyl}cyclohexyl)acetate](/img/structure/B2672235.png)